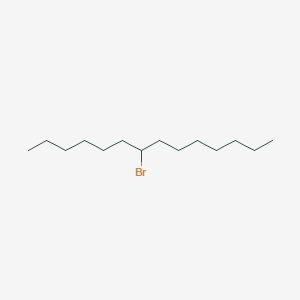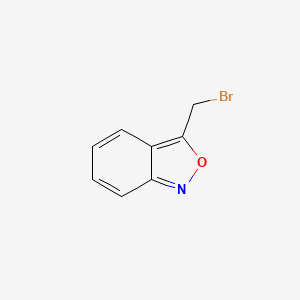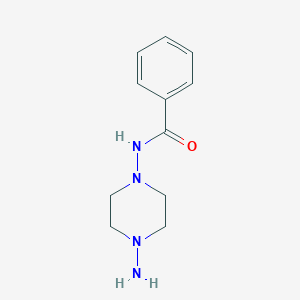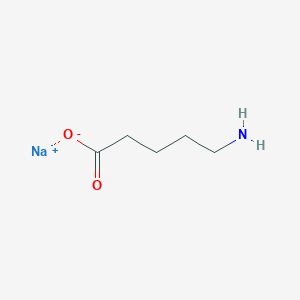
Sodium 5-aminopentanoate
Overview
Description
Sodium 5-aminopentanoate is the sodium salt of 5-aminopentanoic acid, a compound that belongs to the class of delta-amino acids. It is characterized by a pentanoic acid backbone with an amino group attached to the fifth carbon atom. This compound is a methylene homologue of gamma-aminobutyric acid, which is known for its role as a neurotransmitter in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-aminopentanoate typically involves the neutralization of 5-aminopentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where 5-aminopentanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but with larger quantities and more controlled conditions. The reaction is conducted in large reactors with precise temperature and pH control to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-aminopentanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces 5-oxopentanoic acid.
Reduction: Produces 5-aminopentanol.
Substitution: Produces N-substituted 5-aminopentanoates.
Scientific Research Applications
Sodium 5-aminopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in neurological disorders due to its structural similarity to gamma-aminobutyric acid.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of sodium 5-aminopentanoate involves its interaction with specific molecular targets in the body. Due to its structural similarity to gamma-aminobutyric acid, it can act as a weak agonist at gamma-aminobutyric acid receptors, modulating neurotransmission in the central nervous system. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in conditions such as epilepsy and anxiety .
Comparison with Similar Compounds
Gamma-aminobutyric acid: A neurotransmitter with a similar structure but with the amino group attached to the fourth carbon atom.
5-acetamidopentanoic acid: A derivative of 5-aminopentanoic acid with an acetamido group.
Uniqueness: Sodium 5-aminopentanoate is unique due to its specific structural configuration, which allows it to interact with gamma-aminobutyric acid receptors while also being a versatile intermediate in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
sodium;5-aminopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.Na/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWPLQVAAFRCHO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


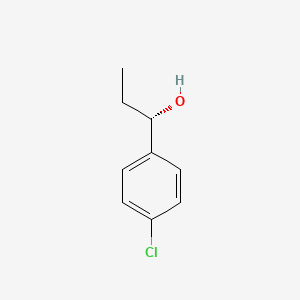
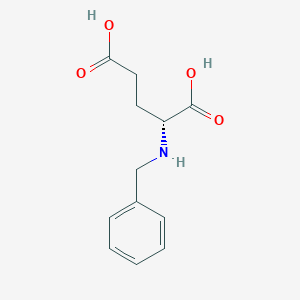
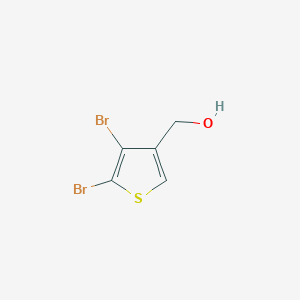
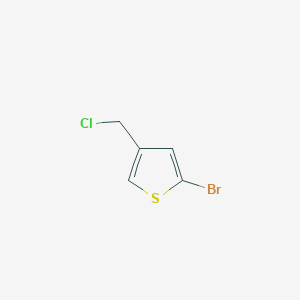
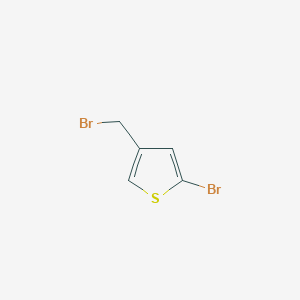
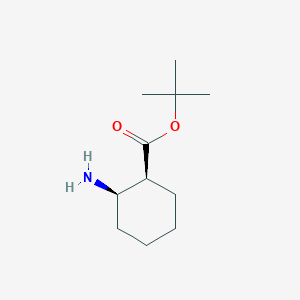
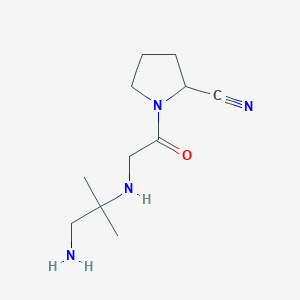
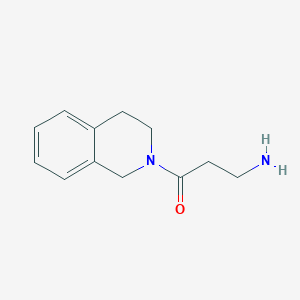

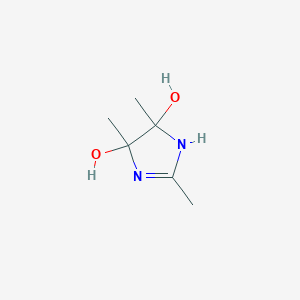
![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)
